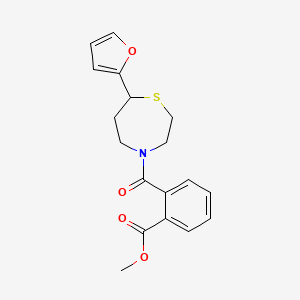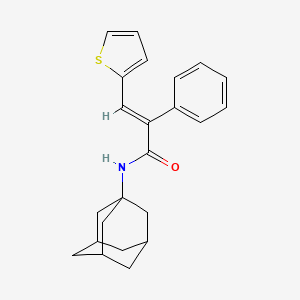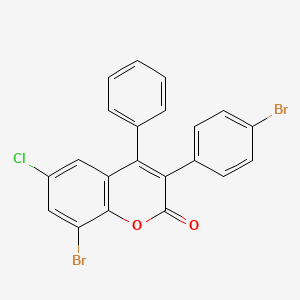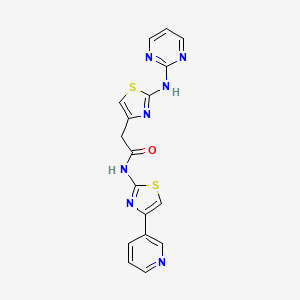
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)butyramide” is a compound that contains an indole nucleus. Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives often involves a Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .Molecular Structure Analysis
The molecular structure of indole derivatives is aromatic in nature, similar to the benzene ring . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . They are ideal within one-pot, multicomponent reaction cascades .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, one derivative has a molecular formula of C17H14N3O2Cl, a yield of 89%, a melting point of 211–213°C, and various FT-IR and 1H-NMR values .Aplicaciones Científicas De Investigación
- Indole derivatives have attracted attention for their potential as anticancer agents. Researchers have investigated the effects of this compound on cancer cells, aiming to develop novel therapies. Mechanistic studies explore its impact on cell cycle regulation, apoptosis, and tumor growth inhibition .
Anticancer Properties
Mecanismo De Acción
Indole is a heterocyclic compound with an aromatic benzopyrrole nucleus. It contains ten π-electrons, making it aromatic, similar to benzene. Researchers have synthesized various scaffolds of indole due to its broad-spectrum biological activities . Indole derivatives are found in many synthetic drug molecules and natural compounds. For instance, tryptophan contains the indole parent nucleus, and indole-3-acetic acid is a plant hormone produced from tryptophan degradation in higher plants.
Now, let’s address the specific points you’ve requested:
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can influence drug efficacy and stability.
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
Safety and Hazards
The safety and hazards of indole derivatives can vary depending on the specific compound. For a related compound, hazard statements include H302 and H314, and precautionary statements include P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Direcciones Futuras
Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-4-15(19)16-10-14(18)12-5-6-13-11(9-12)7-8-17(13)2/h5-9,14,18H,3-4,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSKOIRVWYOYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)butyramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(E)-2-(2-Pyridinyl)vinyl]phenyl}amine dihydrochloride](/img/structure/B2479305.png)
![Ethyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2479308.png)




![2-[4-(3-Methylbut-2-enyl)piperazin-1-yl]pyrimidine](/img/structure/B2479317.png)
![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanol](/img/structure/B2479318.png)
![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)
![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)
![2-((2-(4-bromophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2479323.png)

![2-(2-chloro-6-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2479325.png)
![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)